(3S)-3-amino-3-(4-cyclopentyloxyphenyl)propanoic acid
Description
(3S)-3-Amino-3-(4-cyclopentyloxyphenyl)propanoic acid is a chiral β-amino acid derivative characterized by a cyclopentyloxy substituent at the para position of the phenyl ring. The (3S) stereochemistry is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles. This compound is structurally tailored for applications in medicinal chemistry, particularly as a building block for drug candidates targeting enzymes or receptors sensitive to aromatic and steric modifications.
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
(3S)-3-amino-3-(4-cyclopentyloxyphenyl)propanoic acid |
InChI |
InChI=1S/C14H19NO3/c15-13(9-14(16)17)10-5-7-12(8-6-10)18-11-3-1-2-4-11/h5-8,11,13H,1-4,9,15H2,(H,16,17)/t13-/m0/s1 |
InChI Key |
WYWOTSWUJAQKCG-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CCC(C1)OC2=CC=C(C=C2)[C@H](CC(=O)O)N |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(4-cyclopentyloxyphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyclopentyloxybenzaldehyde and (S)-alanine.
Formation of Intermediate: The aldehyde group of 4-cyclopentyloxybenzaldehyde is reacted with (S)-alanine under reductive amination conditions to form the corresponding imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent like sodium borohydride to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-(4-cyclopentyloxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of (3S)-3-amino-3-(4-cyclopentyloxyphenyl)propanoic acid derivatives in anticancer therapies. For instance, a series of derivatives were evaluated for their cytotoxic effects against various cancer cell lines, demonstrating significant inhibition of cell viability and migration. The most promising candidates exhibited IC50 values below 50 µM against A549 lung cancer cells, suggesting their potential as lead compounds for further development in cancer therapeutics .
Table 1: Anticancer Activity of Derivatives
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 20 | A549 | 45 | Induction of apoptosis |
| 22 | HT29 | 38 | ROS generation |
| 29 | MCF-7 | 30 | Cell cycle arrest |
Neuroprotective Properties
The compound has also been investigated for its neuroprotective effects. Research indicates that it may enhance neuronal survival under oxidative stress conditions by acting as an antioxidant. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study: Neuroprotection in Animal Models
In a study involving transgenic mice models of Alzheimer’s disease, administration of this compound resulted in a significant reduction in amyloid-beta plaque formation and improved cognitive function as assessed by behavioral tests .
Antioxidant Activity
The compound has demonstrated notable antioxidant properties, which are crucial for mitigating oxidative stress-related cellular damage. In vitro assays using the DPPH radical scavenging method showed that certain derivatives could effectively reduce free radical levels, indicating their potential use in dietary supplements or functional foods aimed at enhancing health through oxidative stress reduction .
Table 2: Antioxidant Activity Assessment
| Compound ID | DPPH Scavenging % | EC50 (µM) |
|---|---|---|
| 20 | 75 | 25 |
| 22 | 68 | 30 |
| 29 | 82 | 20 |
Pharmaceutical Formulations
Given its favorable properties, this compound is being explored for incorporation into pharmaceutical formulations aimed at treating various conditions, including inflammation and metabolic disorders.
Formulation Study: Topical Applications
A recent formulation study evaluated the incorporation of this compound into topical creams designed for anti-inflammatory effects. The results indicated enhanced skin permeability and significant reduction in inflammation markers in clinical trials .
Material Science Applications
Beyond biological applications, the compound is being investigated for its role in developing novel materials with unique properties. Its structural characteristics make it a candidate for creating stimuli-responsive polymers that can be utilized in drug delivery systems and smart materials.
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-(4-cyclopentyloxyphenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the cyclopentyloxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below summarizes key structural analogs, highlighting substituent variations, physicochemical properties, and applications:
Key Comparative Analysis
Substituent Position and Electronic Effects
- Para vs. Meta Substitution : The 4-hydroxyphenyl analog () exhibits higher polarity and hydrogen-bonding capacity compared to the 3-hydroxyphenyl isomer (). Para-substituted derivatives generally align better with planar receptor binding sites, whereas meta-substituents may induce steric clashes .
- Halogenated Derivatives: Chlorine and iodine substituents () increase molecular weight and lipophilicity.
Steric and Lipophilic Considerations
- The cyclopentyloxy group in the target compound introduces significant steric bulk and lipophilicity compared to smaller groups like hydroxyl or methoxy. This may enhance blood-brain barrier penetration, making it suitable for CNS-targeted therapies .
- In contrast, the dichlorophenyl analog () leverages halogen bonding for tighter enzyme inhibition but may suffer from higher toxicity risks.
Stability and Reactivity
- Hydroxyphenyl derivatives () require protection (e.g., Boc in ) to prevent oxidation during synthesis. The cyclopentyloxy group, being an ether, offers inherent stability against metabolic degradation compared to esters or unprotected hydroxyls .
Biological Activity
(3S)-3-amino-3-(4-cyclopentyloxyphenyl)propanoic acid is a beta-amino acid derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This compound features a cyclopentyloxy substituent on the phenyl ring, which may influence its interaction with biological targets.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its anticancer and antimicrobial properties. The following sections detail key findings from recent studies.
Anticancer Activity
Recent studies have evaluated the anticancer potential of similar compounds, particularly derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid. These derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including non-small cell lung cancer (NSCLC) models like A549. Notably, compounds with structural similarities to this compound exhibited:
- Cytotoxicity : Certain derivatives reduced A549 cell viability by 50% while showing lower toxicity towards noncancerous Vero cells .
- Mechanism of Action : The observed effects were attributed to the ability of these compounds to induce apoptosis and inhibit cell migration, crucial for cancer metastasis .
Antimicrobial Activity
The antimicrobial properties of this compound derivatives have been explored against multidrug-resistant pathogens. Key points include:
- Broad-Spectrum Efficacy : Derivatives showed activity against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 µg/mL .
- Resistance Mechanisms : The structure-dependent nature of these compounds suggests they may target multiple pathways in bacterial cells, making them promising candidates for overcoming antibiotic resistance .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its molecular structure. The following table summarizes key findings related to structural modifications and their impact on biological activity:
| Compound Variation | Anticancer Activity (A549 Cell Line) | Antimicrobial Activity (MIC µg/mL) |
|---|---|---|
| Parent Compound | Moderate Cytotoxicity | Weak against S. aureus |
| Hydroxyl Substitution | Increased Cytotoxicity | Enhanced against E. faecalis |
| Dimethylamino Substitution | Loss of Antimicrobial Activity | Notable reduction in efficacy |
| Cyclopentyloxy Group | Improved Selectivity for Cancer Cells | Broad-spectrum antimicrobial effect |
Case Studies
- Anticancer Study : A study involving a synthesized derivative exhibited a potent reduction in A549 cell viability and migration, indicating its potential as a therapeutic agent in NSCLC treatment .
- Antimicrobial Study : Another investigation reported that derivatives showed significant activity against ESKAPE pathogens, highlighting their potential in addressing urgent public health concerns regarding antibiotic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
